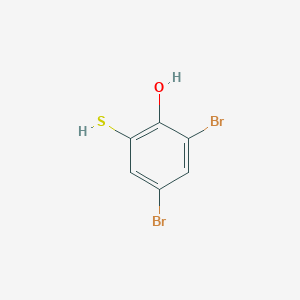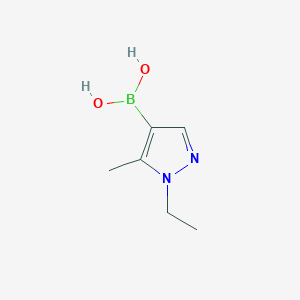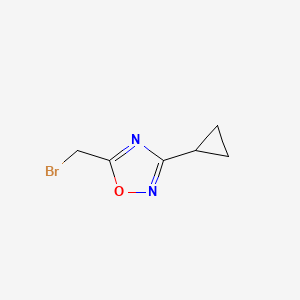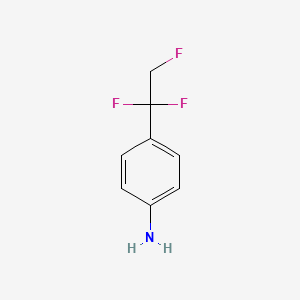
4-(1,1,2-Trifluoroethyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,1,2-Trifluoroethyl)aniline: is a chemical compound with the molecular formula C8H8F3N It is an aniline derivative where the hydrogen atoms on the ethyl group are replaced by fluorine atoms, making it a trifluorinated compound
準備方法
Synthetic Routes and Reaction Conditions:
Iron Porphyrin-Catalyzed N-Trifluoroethylation: One of the methods to synthesize 4-(1,1,2-Trifluoroethyl)aniline involves the iron porphyrin-catalyzed N-trifluoroethylation of anilines using 2,2,2-trifluoroethylamine hydrochloride as the fluorine source.
Catalytic Hydrogenation and Bamberger Rearrangement: Another method involves a one-pot process with catalytic hydrogenation and Bamberger rearrangement, followed by a greener addition reaction.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned catalytic processes. These methods are optimized for high yield and purity, ensuring the compound meets industrial standards for various applications.
化学反応の分析
Types of Reactions:
Substitution Reactions: 4-(1,1,2-Trifluoroethyl)aniline can undergo substitution reactions, particularly involving the amino group.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions:
Diazotization: This reaction involves the conversion of aniline derivatives into diazonium salts, which can then undergo further reactions.
Trifluoroethylation: Using reagents like 2,2,2-trifluoroethylamine hydrochloride under specific catalytic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, N-trifluoroethylated anilines are common products when using trifluoroethylation reactions .
科学的研究の応用
Chemistry: 4-(1,1,2-Trifluoroethyl)aniline is used as a building block in organic synthesis, particularly in the development of fluorinated compounds which are valuable in medicinal chemistry and agrochemistry .
Biology and Medicine: In medicinal chemistry, fluorinated compounds like this compound are explored for their potential as pharmaceutical agents due to their unique properties, such as increased metabolic stability and bioavailability .
作用機序
The mechanism of action of 4-(1,1,2-Trifluoroethyl)aniline involves its interaction with molecular targets through its trifluoroethyl group. This group can influence the compound’s reactivity and interaction with biological molecules, potentially affecting pathways involved in metabolic processes .
類似化合物との比較
4-(Trifluoromethyl)aniline: This compound has a trifluoromethyl group instead of a trifluoroethyl group, which can result in different chemical properties and reactivity.
2,2,2-Trifluoroethylamine: A simpler compound with a trifluoroethyl group, used as a reagent in various synthetic processes.
Uniqueness: 4-(1,1,2-Trifluoroethyl)aniline is unique due to its specific trifluoroethyl substitution, which imparts distinct chemical properties compared to other fluorinated anilines. This uniqueness makes it valuable in specialized applications in research and industry .
特性
分子式 |
C8H8F3N |
|---|---|
分子量 |
175.15 g/mol |
IUPAC名 |
4-(1,1,2-trifluoroethyl)aniline |
InChI |
InChI=1S/C8H8F3N/c9-5-8(10,11)6-1-3-7(12)4-2-6/h1-4H,5,12H2 |
InChIキー |
VSJICLYFKMIHOY-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(CF)(F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(1-methyl-1H-1,2,3-triazol-4-yl)methoxy]aniline dihydrochloride](/img/structure/B15301955.png)
![Tert-butyl 2-{3-iodobicyclo[1.1.1]pentan-1-yl}propanoate](/img/structure/B15301956.png)
![2-Bromo-7-oxaspiro[4.5]decane](/img/structure/B15301966.png)
![Tert-butyl 7,7-dichloro-8-oxo-2-azadispiro[3.1.3^{6}.1^{4}]decane-2-carboxylate](/img/structure/B15301971.png)
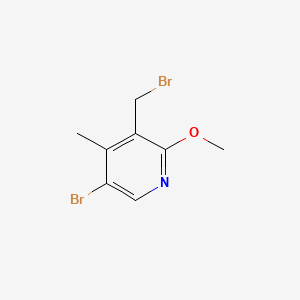
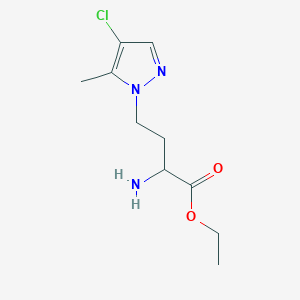
![5-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)furan-2-carboxylicacid](/img/structure/B15301990.png)

